molecular formula C20H14 B158876 9-Benzylidenefluorene CAS No. 1836-87-9

9-Benzylidenefluorene

Cat. No. B158876
CAS RN: 1836-87-9
M. Wt: 254.3 g/mol
InChI Key: RMQMLYMBZGDKBY-UHFFFAOYSA-N
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Description

9-Benzylidenefluorene, also known as 9-Benzylidene-9H-fluorene, is a chemical compound with the empirical formula C20H14 . It has a molecular weight of 254.33 . It is a by-product in the synthesis of Benz[e]acephenanthrylene , a polycyclic aromatic hydrocarbon that was detected in significant levels in airborne pollutants, auto exhaust, and tobacco and marijuana smoke .


Synthesis Analysis

A simple, mild, and efficient protocol was developed for the alkylation of fluorene with alcohols in the presence of t-BuOK as a catalyst . This method affords the desired 9-monoalkylfluorenes with near quantitative yields in most cases .


Molecular Structure Analysis

The molecular structure of 9-Benzylidenefluorene consists of a total of 37 bonds . There are 23 non-H bonds, 19 multiple bonds, 1 rotatable bond, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .


Physical And Chemical Properties Analysis

9-Benzylidenefluorene is a solid substance . It has a melting point of 74-77 °C . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Methods

The synthesis of 9-Benzylidenefluorene and its derivatives plays a crucial role in various research applications. For instance, Sun Yun-ka (2014) demonstrated two methods for synthesizing 9-Benzylfluorene, emphasizing the efficiency and higher yield of the latter method using cheaper materials (Sun Yun-ka, 2014).

Structural, Electronic, and Optical Properties

The structural, electronic, and optical properties of 9-Benzylidenefluorene derivatives are a major focus of scientific research. A study by Run Chen et al. (2007) used density-functional theory to investigate these properties in 9-heterofluorenes, which are derivatives of 9-Benzylidenefluorene, revealing their high aromaticity and electrooptical activity (Chen, Zheng, Fan, & Huang, 2007).

Electrochemical Properties and Applications

The electrochemical properties of 9-Benzylidenefluorene derivatives have significant implications. Turhan et al. (2012) reported on the electrochemical polymerization of 9-Benzylfluorene, highlighting its optical and photoluminescent properties, which are crucial in various applications like light-emitting devices (Turhan, Pak, Yeşildağ, Kudaş, & Ekinci, 2012).

Hammett Relationship in Electrochemical Reactions

The Hammett relationship in electrochemical reactions involving substituted 9-Benzylidenefluorenes was explored by Archer and Grimshaw (1969). Their work focused on the half-wave potentials for polarography of these compounds, contributing to the understanding of their electrochemical behavior (Archer & Grimshaw, 1969).

Photoluminescent Properties

The study of the photoluminescent properties of 9-Benzylidenefluorene derivatives is another key research area. Tang et al. (2001) synthesized a polyfluorene derivative with almost pure blue photoluminescence, which has potential applications in light-emitting devices (Tang, Fujiki, Zhang, Torimitsu, & Motonaga, 2001).

Reactivity and Stability

Research also extends to the reactivity and stability of 9-Benzylidenefluorene derivatives. For example, Grisorio et al. (2011) investigated the spectral stability of different structured polyfluorenes, including derivatives of 9-Benzylidenefluorene, providing insights into their degradation processes and factors affecting their stability (Grisorio, Allegretta, Mastrorilli, & Suranna, 2011).

Radiation Detection

Ingram and Williams (2013) explored the synthesis of fluorescent metal-organic frameworks incorporating 9-Benzylidenefluorene derivatives for detecting ionizing radiation from subatomic particles, highlighting its potential use in radiation detection (Ingram & Williams, 2013).

Safety And Hazards

In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse the mouth with water .

properties

IUPAC Name

9-benzylidenefluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQMLYMBZGDKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171452
Record name 9-Benzylidenefluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzylidenefluorene

CAS RN

1836-87-9
Record name 9-Benzylidenefluorene
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Record name 9-Benzylidenefluorene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzylidenefluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
S Wawzonek, E Dufek, NM Sial - The Journal of Organic …, 1956 - ACS Publications
… A phenanthrene was formed only in the case of 9-benzylidenefluorene. 9-Alkylidenefluorenes upon similar treatment gave fluorene, 9-methylflu orene, and the corresponding 9-…
Number of citations: 10 pubs.acs.org
TL Fletcher, MJ Namkung, JR Dice… - Journal of Medicinal …, 1965 - ACS Publications
… different, from that of 9-benzylidenefluorene. The infrared spectrum5 … in the spectra of 9-benzylidenefluorene derivatives. The nmr … With 9benzylidenefluorene there is only a complicated …
Number of citations: 5 pubs.acs.org
VM Ingram - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
(111.) 10-m-Aminobenzylideneanthrone was readily prepared by the reduction of the corresponding nitro-compound with stannous chloride in glacial acetic acid saturated with …
Number of citations: 0 pubs.rsc.org
Z JIANG, S WU, H SHOU - Acta Chimica Sinica, 1988 - sioc-journal.cn
Some sensitizers were used to initiate the photooxidn. of 9-benzylidenefluorene (BF). The sensitizer 9, 10-dicyanoanthracene (DCA) was particularly effective on the reaction, leading to …
Number of citations: 4 sioc-journal.cn
GWH Scherf, RK Brown - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
… infrared spectra of the following compounds: fluorene, 9-mono- aid di-deutero-, mono- and di-methyl-, mono- and di-benzyl-, mono- and di-allylfluorene as well as 9-benzylidenefluorene…
Number of citations: 40 cdnsciencepub.com
NM Kolyadina, AT Soldatenkov, GV Gridunova… - Chemistry of …, 1998 - Springer
… It was reported [3] that in the case of 9-benzylidenefluorene, a complex mixture of oxidation products is formed from which phenylspirooxiranefluorene was separated with a 40% yield. …
Number of citations: 8 link.springer.com
JF Archer, J Grimshaw - Journal of the Chemical Society B: Physical …, 1969 - pubs.rsc.org
… for reduction becomes less negative and in 9-benzylidenefluorene * and 3-phenylcoumarin … Preparative scale electrochemical reduction of 9-benzylidenefluorene was carried out at a …
Number of citations: 11 pubs.rsc.org
GB Bachman, S Polansky - The Journal of Organic Chemistry, 1951 - ACS Publications
… 2,7-Dinitro-9-benzylidenefluorene. A mixture of benzaldehyde (15 g.… acetic acid to give 2,7-dinitro-9-benzylidenefluorene, 8 g. (36%). … 8.6- Dinitro-9-benzylidenefluorene. A mixture of …
Number of citations: 18 pubs.acs.org
M Zupan, M Metelko, S Stavber - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… of HF with triphenylethene, 9-benzylidenefluorene and … :triphenylethene:tetraphenylethene : 9-benzylidenefluorene = 0.4 : 1 … case of triphenylethene and 9-benzylidenefluorene, with the …
Number of citations: 17 pubs.rsc.org
CL Arcus, MM Coombs - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… On reaction with hydrazoic and sulphuric acids, 2-, 3-, and 9-substituted fluoren-9-01s (also 9-benzylidenefluorene) yield phenanthridines. Evidence is presented that reaction proceeds …
Number of citations: 15 pubs.rsc.org

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